molecular formula C13H25NO7S B8098173 tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B8098173
M. Wt: 339.41 g/mol
InChI Key: GNKNQUQHFOHZES-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO7S and a molecular weight of 339.41 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate typically involves multiple steps. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The methylsulfonyloxy group acts as a good leaving group, facilitating substitution reactions. The compound’s structure allows it to interact with various molecular targets, depending on the context of its application .

Comparison with Similar Compounds

tert-Butyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of tert-butyl 4,4-dimethoxy-3-(methylsulfonyloxy)piperidine-1-carboxylate, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO7S/c1-12(2,3)20-11(15)14-8-7-13(18-4,19-5)10(9-14)21-22(6,16)17/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKNQUQHFOHZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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